molecular formula C16H14O4 B1204081 9-Methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

9-Methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

Cat. No. B1204081
M. Wt: 270.28 g/mol
InChI Key: NSRJSISNDPOJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medicarpin is a member of the class of pterocarpans that is 3-hydroxyptercarpan with a methoxy substituent at position 9. It has a role as a phytoalexin.

Scientific Research Applications

Antioxidant and Antimicrobial Activities

9-Methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol, also known as medicarpin, was identified in the methanolic extract of Andrographis echioides leaves. This compound has attracted interest due to its potential antioxidant properties. Recent research highlights the role of flavonoids like medicarpin as antioxidants, particularly in scenarios involving oxidative stress. Further investigations are required to fully understand the biological implications of this isolated flavonoid (Darshan et al., 2022).

Chemical Synthesis

The chemical synthesis of similar compounds has been a subject of research. For instance, an efficient method for synthesizing (±)-4-Prenylpterocarpin, a compound related to medicarpin, was reported, highlighting an improved procedure for preparing chromenes (Coelho et al., 1992).

Biological Activities

A new compound closely related to medicarpin, 6a,11a-dihydro-6H-[1] benzofuro[3,2-c][1,3]dioxolo[4,5-g]chromen-9-ol, was isolated from Vitex agnus-castus. This compound exhibited moderate anti-inflammatory activity and low enzyme inhibitory activities, suggesting its potential in pharmacological research (Ahmad et al., 2010).

Fluorescence Properties

Research into benzochromene derivatives, which include medicarpin, has demonstrated interesting fluorescence properties in the solid state, indicating potential applications in materials science or bioimaging (Shi et al., 2017).

Fungal Origin and Crystal Structure

The compound alternariol 9-O-methyl ether, closely related to medicarpin, was isolated from an unidentified endophytic fungus. Its crystal structure was studied, contributing to the understanding of molecular interactions and stability (Dasari et al., 2013).

properties

IUPAC Name

9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRJSISNDPOJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Reactant of Route 2
9-Methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Reactant of Route 3
9-Methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Reactant of Route 4
9-Methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Reactant of Route 5
9-Methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Reactant of Route 6
9-Methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

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